4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
4,6-dichloro-2-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3 |
InChI Key |
FDHDQOBRLSZHEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Chlorination of benzene derivative | Electrophilic aromatic substitution using NCS or SO₂Cl₂ | High regioselectivity at the 4- or 6-position |
| 2 | Oxidation to form benzofuran core | Using oxidants like DDQ or hypervalent iodine reagents | Converts phenolic intermediates to benzofuran rings |
| 3 | Alkylation at the 2-position | Using ethyl halides or related reagents | Introduces the ethyl group at the desired position |
| 4 | Final chlorination | Repeating selective chlorination as in step 1 | Yields the target compound with high purity |
- Flexibility in introducing various substituents.
- Compatibility with diverse functional groups.
- Longer synthesis time.
- Multiple purification steps needed.
Radical-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)
Innovative Methodology:
Recent advances have demonstrated that benzofuran derivatives can be synthesized via radical processes mediated by DMSO activated by cyanuric chloride (TCT). This method offers a one-pot, metal-free route that is environmentally benign and scalable.
Mechanistic Highlights:
- DMSO acts as a dual synthon, providing methyl and sulfur functionalities.
- Cyanuric chloride activates DMSO, generating radical species capable of cyclization.
- Water addition controls the formation of the quaternary centers and functional groups.
Reaction Conditions:
| Parameter | Typical Range | Description |
|---|---|---|
| Solvent | DMSO, acetonitrile | Dual solvent system, with DMSO as the primary medium |
| Catalyst | Cyanuric chloride (TCT) | Activates DMSO for radical formation |
| Temperature | 37–40°C | Mild, controlled to prevent side reactions |
| Reaction Time | 1–3 hours | Sufficient for high yield |
Procedure Summary:
In a typical protocol, benzofuran precursors are reacted with DMSO and cyanuric chloride under mild conditions, with water added to steer the reaction pathway towards the formation of the target compound. This method has been shown to produce yields exceeding 75%, with high selectivity and minimal by-products.
- One-step, metal-free process.
- Suitable for gram-scale synthesis.
- High functional group tolerance.
- Mechanistic studies suggest a radical pathway involving sulfur-centered radicals.
- Water controls the quaternary center formation, enhancing regioselectivity.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Halogenation | Benzofuran derivatives | NCS, SO₂Cl₂ | -10°C to 0°C | 70–85% | High regioselectivity | Over-chlorination risk |
| Multistep Functionalization | Benzene derivatives | Chlorinating agents, oxidants, alkyl halides | Reflux, room temp | 60–80% | Flexible, customizable | Time-consuming |
| Radical DMSO/TCT Method | Benzofuran precursors | DMSO, cyanuric chloride | 37–40°C, 1–3 hrs | >75% | Metal-free, scalable | Requires precise control |
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using atomic masses.
†Estimated based on substituent contributions (Cl and ethyl groups).
‡Predicted using ChemDraw or similar tools.
Key Observations
Substituent Position and Activity: Chlorine Substitution: Chlorine at positions 4 and 6 (as in the target compound) vs. 5 and 7 () alters electronic distribution and steric effects. For example, 5,7-dichloro derivatives inhibit fungal lanosterol 14-alpha demethylase , while 4,6-dichloro analogs (e.g., 4,6-Dichloro-3-methylbenzofuran in ) lack reported activity, suggesting positional sensitivity in biological targeting. Ethyl vs. Methyl Groups: The 2-ethyl group in the target compound may enhance lipophilicity (higher logP vs. 4,6-Dichloro-3-methylbenzofuran) and metabolic stability compared to smaller alkyl groups .
MAO Inhibition: Derivatives with electron-withdrawing groups (e.g., Cl) on the benzofuranone core show MAO-B selectivity. For instance, 2-(arylmethylidene)-dihydrobenzofuran-3-one derivatives with para-Cl or -OMe substituents exhibit IC₅₀ values <10 µM for MAO-B . The target compound’s 4,6-Cl substituents may similarly enhance MAO-B affinity, though the ethyl group’s electron-donating effect could modulate this .
Antitubercular Activity: TB501, a dihydrobenzofuranone with a complex substituent profile, demonstrates potent intracellular inhibition of Mycobacterium tuberculosis in liposomal formulations (IC₉₀ ~0.05 µg/mL) . Its high molecular weight and PEGylated liposome compatibility contrast with the simpler target compound, suggesting that bulkier substituents improve bioavailability in hydrophobic environments.
Antifungal Action :
- The compound (2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-dihydrobenzofuran-3-one inhibits fungal beta-tubulin assembly (IC₅₀ ~5 µM) . The target compound’s dichloro substituents may mimic this activity by disrupting membrane-bound enzymes, though experimental validation is needed.
Physicochemical and Pharmacokinetic Profiles
Table 2: Physicochemical Comparison
- Lipophilicity: The target compound’s higher logP vs.
- Molecular Weight : TB501’s larger size (>400 Da) may limit blood-brain barrier penetration, whereas the target compound’s smaller size (~230 Da) could favor CNS-targeted applications .
Biological Activity
4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran class. Its molecular formula is with a molecular weight of 203.02 g/mol. This compound has gained attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
- IUPAC Name : 4,6-dichloro-1-benzofuran-3-one
- Molecular Formula :
- Molecular Weight : 203.02 g/mol
- CAS Number : 857062-58-9
- Physical Form : Powder
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzofuran derivatives, including 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one. The following table summarizes key findings related to its antimicrobial efficacy:
The compound's structure suggests that substituents at specific positions on the benzofuran ring can significantly impact its antimicrobial potency.
Anticancer Activity
Research has also indicated potential anticancer properties of benzofuran derivatives. A recent study evaluated the cytotoxic effects of various compounds against cancer cell lines:
The findings suggest that modifications to the benzofuran structure can enhance cytotoxic effects against cancer cells, indicating a promising avenue for developing anticancer agents.
While specific mechanisms for 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one are still under investigation, studies on similar compounds suggest that they may act by inhibiting key enzymes or pathways involved in microbial growth and cancer cell proliferation. For instance, the binding affinity to kinase domains such as EGFR indicates a potential pathway for anticancer activity.
Case Studies
-
Antimycobacterial Activity Case Study :
- Researchers synthesized a series of benzofuran derivatives and tested them against M. tuberculosis. The results indicated that specific substitutions led to significant reductions in MIC values, highlighting the importance of structural variations in enhancing biological activity.
-
Anticancer Activity Case Study :
- A study focused on docking studies with benzohydroquinone compounds showed that certain modifications resulted in increased binding affinity to cancer-related kinases, suggesting a targeted approach for drug design.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dichloro-2-ethyl-2,3-dihydro-1-benzofuran-3-one, and how can halogenation efficiency be improved?
- Methodology : Begin with a Friedel-Crafts acylation to form the benzofuran core, followed by selective halogenation using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C). Ethyl substitution at position 2 is achieved via alkylation with ethyl bromide in the presence of NaH . Optimize halogenation using catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core Formation | AcCl, AlCl₃ | 80°C, 4h | 65–70 |
| Halogenation | Cl₂, FeCl₃ | 0°C, 2h | 85 |
Q. How can NMR and X-ray crystallography resolve structural ambiguities in dihydro-benzofuranone derivatives?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at C2, chloro at C4/C6). For crystallographic analysis, grow single crystals via slow evaporation in ethanol/water (1:1). Compare with published structures of analogous compounds, such as (Z)-2-(arylmethylidene) derivatives, to validate bond angles and torsional strain .
Q. What storage conditions ensure the compound’s stability during long-term experimental use?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months. Avoid aqueous buffers at neutral/basic pH to prevent hydrolysis of the ketone moiety .
Advanced Research Questions
Q. How can researchers design bioactivity studies to evaluate MAO inhibitory potential in halogenated benzofuranone derivatives?
- Methodology : Perform in vitro MAO-A/MAO-B inhibition assays using human recombinant enzymes. Use kynuramine as a substrate and measure fluorescence (λex = 310 nm, λem = 400 nm). Compare IC₅₀ values with structural analogs (e.g., 2-(arylmethylidene) derivatives) to establish substituent effects .
Q. What computational strategies predict logP and toxicity profiles of 4,6-dichloro derivatives?
- Methodology : Employ density functional theory (DFT) for logP estimation and molecular docking (AutoDock Vina) to assess binding affinity with cytochrome P450 enzymes. Validate predictions against experimental data from ACD/Labs Percepta .
Q. How do chloro and ethyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids. Chloro groups at C4/C6 act as directing groups, while the ethyl group at C2 sterically hinders para-substitution. Monitor reaction progress via TLC (hexane/EtOAc 4:1) .
Q. What crystallographic parameters distinguish this compound from its tetrachloro-isopropylidene analogs?
- Methodology : Compare unit cell dimensions (e.g., space group P2₁/c vs. C2/c) and hydrogen-bonding networks. Tetrachloro analogs exhibit shorter Cl···O contacts (2.85 Å vs. 3.10 Å), affecting lattice stability .
Q. How can HPLC-MS resolve contradictory solubility data reported in different studies?
- Methodology : Use a Shimadzu LC-MS with ESI+ ionization. Prepare saturated solutions in DMSO/PBS (1:9) and filter (0.22 µm). Quantify solubility via calibration curves (R² > 0.99). Discrepancies arise from residual DMSO in stock solutions .
Data Contradiction Analysis
Q. Why do studies report conflicting melting points for this compound?
- Resolution : Variations arise from impurities (e.g., unreacted ethyl halides) or polymorphic forms. Recrystallize from ethanol/hexane (3:7) and confirm purity via DSC (heating rate 10°C/min). Reported mp ranges (142–145°C vs. 138–140°C) correlate with crystalline vs. amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
